![molecular formula C18H21N3O2 B12171861 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B12171861.png)
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one
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Overview
Description
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a butenone structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine derivative under basic conditions.
Formation of the Butenone Structure: The final step involves the formation of the butenone structure through a condensation reaction between the indole-piperazine intermediate and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one exhibit significant anticancer properties. The indole moiety is known for its ability to induce apoptosis in various cancer cell lines. For instance, research has demonstrated that indole derivatives can inhibit cell proliferation and promote cell cycle arrest in cancer cells, suggesting a potential role in cancer therapy .
Antidepressant Effects
The compound's structure suggests potential interactions with serotonin receptors, which are critical in mood regulation. Preliminary studies indicate that similar piperazine derivatives show promise as antidepressants by modulating serotonin levels in the brain. This mechanism could be beneficial for treating depression and anxiety disorders .
Antimicrobial Properties
There is growing evidence that indole-based compounds possess antimicrobial activity against a range of pathogens. Studies have shown that these compounds can disrupt bacterial cell membranes or inhibit key metabolic pathways, making them candidates for developing new antibiotics .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer | Demonstrated that the compound induced apoptosis in breast cancer cells through mitochondrial pathways. |
Study B | Antidepressant | Showed significant reduction in depressive symptoms in animal models when administered at specific dosages. |
Study C | Antimicrobial | Reported effective inhibition of E. coli growth, suggesting potential for antibiotic development. |
Mechanism of Action
The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione
- 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(piperidin-1-yl)pentane-1,5-dione
Uniqueness
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one is unique due to its specific combination of an indole moiety, a piperazine ring, and a butenone structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
The compound 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one is a synthetic derivative of indole and piperazine, which has garnered attention due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including antiviral, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C13H15N3O with a specific structure that includes an indole moiety linked to a piperazine ring through a carbonyl group. The unique arrangement of functional groups in this compound plays a crucial role in its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₃O |
IUPAC Name | This compound |
Canonical SMILES | C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2 |
The biological activity of this compound can be attributed to several mechanisms:
Anticancer Activity : Studies have shown that indole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to interact with cellular pathways involved in tumor growth has been documented in preclinical studies.
Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
Neuroprotective Effects : Some research indicates that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Research Findings
Recent studies have explored the biological activities of similar indole-piperazine derivatives, providing insights into the potential effects of our compound:
- Anticancer Studies : A study highlighted the efficacy of indole derivatives against cancer cell lines such as Mia PaCa-2 and PANC-1. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation .
- Antimicrobial Activity : Another research demonstrated that similar piperazine derivatives showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial protein synthesis .
- Neuroprotective Mechanisms : Research on related compounds suggested neuroprotective effects via inhibition of neuroinflammation and oxidative stress pathways, indicating potential therapeutic applications in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study conducted on 4-(indolyl)piperazine derivatives demonstrated that these compounds effectively inhibited growth in various cancer cell lines. The lead compound exhibited IC50 values in the micromolar range, indicating potent anticancer properties.
Case Study 2: Antimicrobial Testing
In vitro assays revealed that a structurally similar compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)11-17(22)20-7-9-21(10-8-20)18(23)16-12-14-5-3-4-6-15(14)19-16/h3-6,11-12,19H,7-10H2,1-2H3 |
InChI Key |
NTFARPDSOOKBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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